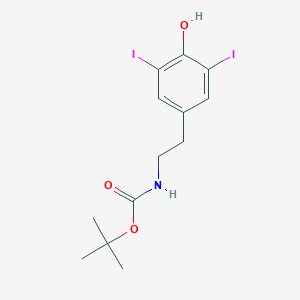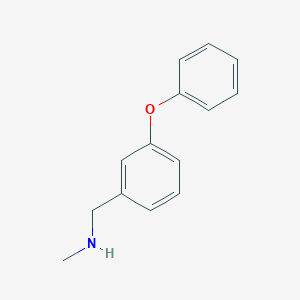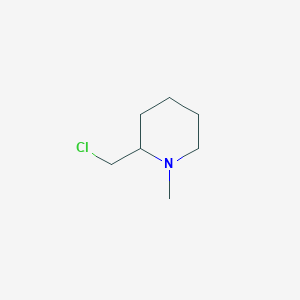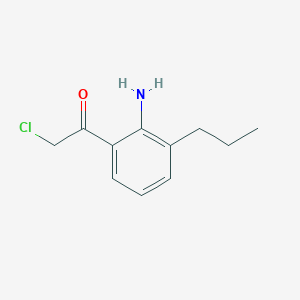
1-(2-Amino-3-propylphenyl)-2-chloroethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-3-propylphenyl)-2-chloroethanone, also known as CN gas, is a riot control agent that has been used by law enforcement agencies for crowd control purposes. It is a non-lethal chemical agent that causes temporary incapacitation by irritating the eyes, nose, and respiratory system.
Mechanism Of Action
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas acts by irritating the mucous membranes of the eyes, nose, and respiratory system. It causes lacrimation, rhinorrhea, and coughing, which can lead to temporary incapacitation. The irritant effect of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas is due to the activation of the TRPA1 ion channel, which is expressed in sensory neurons of the respiratory and ocular mucosa.
Biochemical And Physiological Effects
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas causes a variety of biochemical and physiological effects in the body. It increases the production of inflammatory cytokines, such as interleukin-8 and tumor necrosis factor-alpha, in the respiratory system. It also increases the levels of oxidative stress markers, such as malondialdehyde and 8-hydroxydeoxyguanosine, in the blood. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been shown to cause a decrease in heart rate and blood pressure, which may be due to its effects on the autonomic nervous system.
Advantages And Limitations For Lab Experiments
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments. It is a well-characterized chemical agent that has been extensively studied in humans and animals. It is also a non-lethal agent that can be used to study the effects of chemical irritants on human physiology and behavior. However, there are also several limitations to the use of 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas in lab experiments. It is a volatile and reactive chemical agent that requires careful handling and storage. It can also cause significant discomfort and pain to human subjects, which may limit its use in certain types of studies.
Future Directions
There are several future directions for research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. One area of research is the development of new riot control agents that are less toxic and more effective than 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas. Another area of research is the development of new methods for the delivery of riot control agents, such as aerosol sprays or foam. Finally, there is a need for more research on the long-term effects of exposure to riot control agents on human health, particularly in individuals with pre-existing respiratory or cardiovascular disease.
Conclusion:
In conclusion, 1-(2-Amino-3-propylphenyl)-2-chloroethanone, or 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas, is a well-known riot control agent that has been extensively studied in scientific research. It acts by irritating the mucous membranes of the eyes, nose, and respiratory system, causing temporary incapacitation. While 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has several advantages for use in lab experiments, there are also several limitations to its use. Future research on 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas should focus on the development of new riot control agents and methods of delivery, as well as the long-term health effects of exposure to these agents.
Synthesis Methods
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas can be synthesized by the reaction of 2-chloroacetophenone with propylamine in the presence of a base. The reaction results in the formation of 1-(2-Amino-3-propylphenyl)-2-chloroethanone.
Scientific Research Applications
1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has been widely used in scientific research to study the effects of riot control agents on human physiology and behavior. Researchers have used 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas to study the effects of chemical agents on the respiratory system, eye irritation, and pain perception. 1-(2-Amino-3-propylphenyl)-2-chloroethanone gas has also been used to study the effects of chemical agents on the cardiovascular system and the central nervous system.
properties
CAS RN |
128600-54-4 |
|---|---|
Product Name |
1-(2-Amino-3-propylphenyl)-2-chloroethanone |
Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
1-(2-amino-3-propylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C11H14ClNO/c1-2-4-8-5-3-6-9(11(8)13)10(14)7-12/h3,5-6H,2,4,7,13H2,1H3 |
InChI Key |
VHEQSDFVRHJIQC-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
Canonical SMILES |
CCCC1=C(C(=CC=C1)C(=O)CCl)N |
synonyms |
Ethanone, 1-(2-amino-3-propylphenyl)-2-chloro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



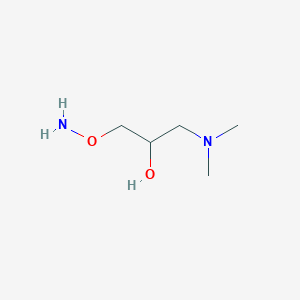
![11-(4-Methyl-piperazin-1-yl)-5H-dibenzo[b,e][1,4]diazepin-2-ol](/img/structure/B140144.png)
![(2S)-2-Phenyl-2-[(S)-2-piperidinyl]acetic acid](/img/structure/B140145.png)
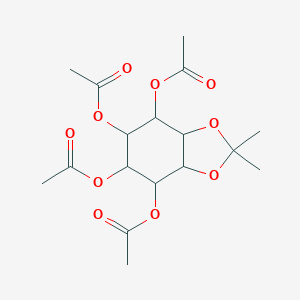
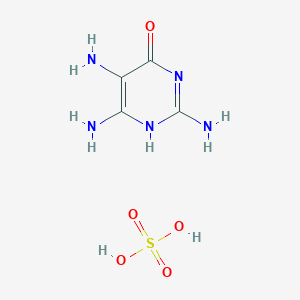
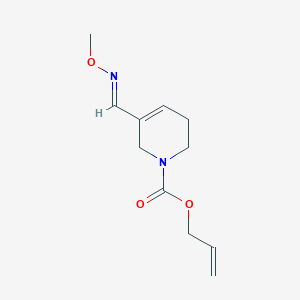
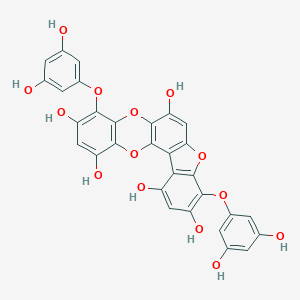
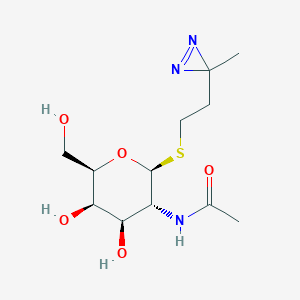
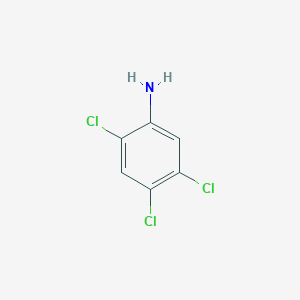
![N-[3-(3-Chloro-4-cyclohexylphenyl)-2-propynyl]-N-ethyl-cyclohexane amine](/img/structure/B140171.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-amine](/img/structure/B140172.png)
